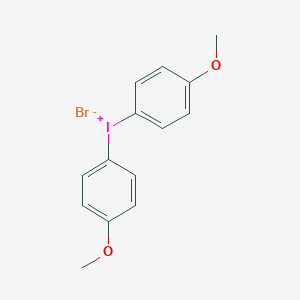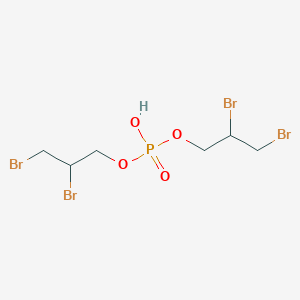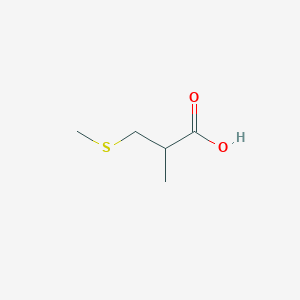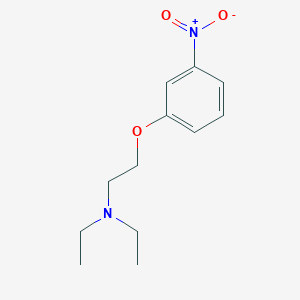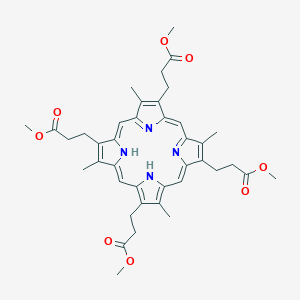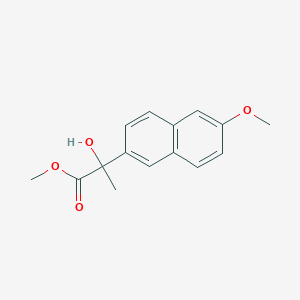
Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate
Descripción general
Descripción
“Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate” is a chemical compound with the molecular formula C15H16O4. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that is part of the aryl propionic family .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a naproxen derivative was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . Another study reported the synthesis of a series of (6-methoxy-2-naphthyl)propanamide derivatives, which were evaluated for their potential antibacterial activity .Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate” has been analyzed in several studies. For example, one study reported the crystal structure of a similar compound, 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, with the molecular formula C21H20O4 .Propiedades
IUPAC Name |
methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(17,14(16)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICZBQXXZFFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

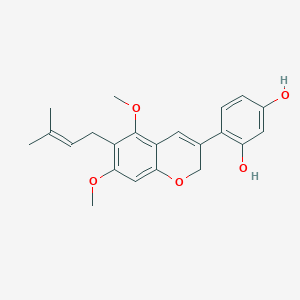
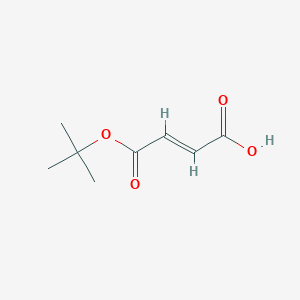
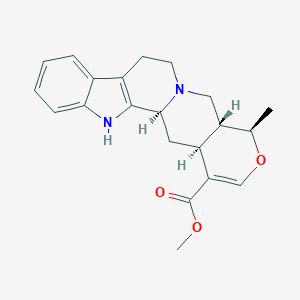
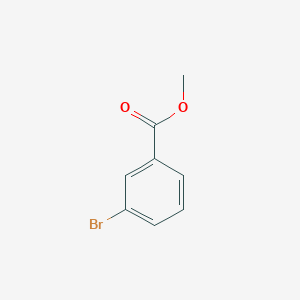
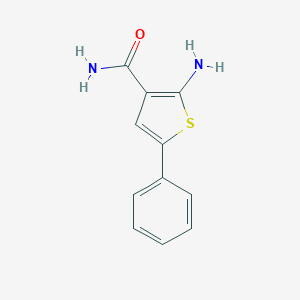
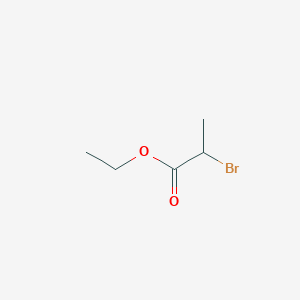
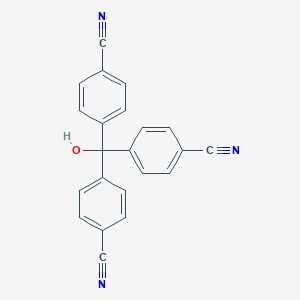
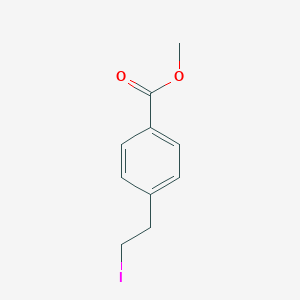
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)
